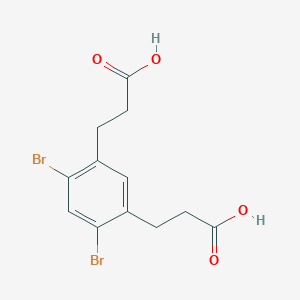
3,3'-(4,6-Dibromo-1,3-phenylene)dipropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two propanoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid typically involves the bromination of a precursor compound, such as 1,3-phenylene dipropanoic acid. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired positions on the phenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of the parent phenylene dipropanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the parent phenylene dipropanoic acid.
Substitution: Formation of substituted phenylene dipropanoic acids with various functional groups.
Aplicaciones Científicas De Investigación
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(1,3-Phenylene)dipropanoic acid: Lacks the bromine atoms, resulting in different chemical reactivity and applications.
3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid: Contains oxygen atoms in place of bromine, leading to distinct properties and uses.
(4,6-Dichloro-1,3-phenylene)diboronic acid:
Uniqueness
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are not observed in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
89767-79-3 |
|---|---|
Fórmula molecular |
C12H12Br2O4 |
Peso molecular |
380.03 g/mol |
Nombre IUPAC |
3-[2,4-dibromo-5-(2-carboxyethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12Br2O4/c13-9-6-10(14)8(2-4-12(17)18)5-7(9)1-3-11(15)16/h5-6H,1-4H2,(H,15,16)(H,17,18) |
Clave InChI |
IFOWIWXAMSEBPI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1CCC(=O)O)Br)Br)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


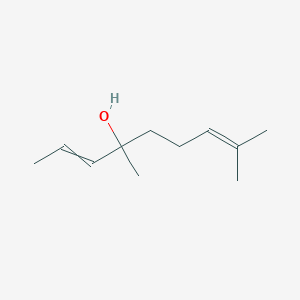
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)
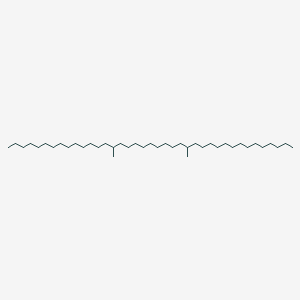
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)


![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)

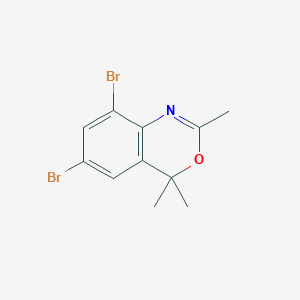
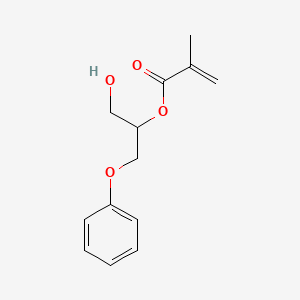
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
